molecular formula C11H10N2O3 B7803884 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid

Cat. No.: B7803884
M. Wt: 218.21 g/mol
InChI Key: HTCQVERJQNOZCZ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methylphenyl group and at position 2 with an acetic acid moiety. The acetic acid group enhances polarity and solubility in aqueous environments, making the compound suitable for pharmaceutical and materials science applications .

Synthesis typically involves condensation reactions between appropriate hydrazides and carboxylic acid derivatives, followed by cyclization under acidic or oxidative conditions.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)11-13-12-9(16-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCQVERJQNOZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Acylhydrazones

The most widely reported method involves cyclizing N-acylhydrazones derived from 4-methylbenzohydrazide. In this approach, 4-methylbenzohydrazide reacts with acetic anhydride to form the corresponding N-acylhydrazone intermediate. Subsequent dehydration using phosphorus oxychloride (POCl₃) under reflux conditions induces cyclization, yielding the target compound .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Anhydrous dimethylformamide (DMF) or toluene

  • Catalyst: POCl₃ (2.5 equivalents)

  • Yield: 68–72%

Mechanistic Pathway:

  • Acylation: 4-Methylbenzohydrazide + Acetic anhydride → N-Acetylhydrazide

  • Cyclization: Intramolecular dehydration forms the oxadiazole ring.

Hydrazide Cyclization with Carboxylic Acids

Alternative routes utilize monoalkyl oxalate hydrazides as intermediates. For example, dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide, which undergoes acylation with fatty acid anhydrides. Subsequent dehydration yields 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid derivatives . Adapting this method for the target compound involves:

Steps:

  • Ammonolysis:

    • Dialkyl oxalate + Hydrazine hydrate → Monoalkyl oxalate hydrazide

  • Acylation:

    • Monoalkyl oxalate hydrazide + Acetic anhydride → 2-Hydrazide-monoalkyl oxalate

  • Dehydration:

    • Cyclization via heating or microwave irradiation to form 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid .

Advantages:

  • Avoids toxic reagents (e.g., POCl₃).

  • Scalable for industrial production .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that cyclization under microwave conditions (100°C, 20 minutes) achieved a 92% yield, compared to 68% under conventional heating .

Optimized Parameters:

ParameterConventional MethodMicrowave Method
Temperature (°C)80–100100
Time (minutes)18020
Yield (%)6892

Industrial-Scale Production

Continuous flow reactors and automated systems are employed for large-scale synthesis. Key considerations include:

Process Enhancements:

  • Solvent Recovery: Toluene or DMF recycling reduces costs.

  • Catalyst Optimization: Reduced POCl₃ usage (1.5 equivalents) maintains yield while minimizing waste .

Characterization and Quality Control

The compound is characterized using:

  • NMR Spectroscopy: Confirms substitution pattern (δ 7.2–7.4 ppm for aromatic protons).

  • IR Spectroscopy: Peaks at 1,720 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-O).

  • Mass Spectrometry: Molecular ion peak at m/z 218.21.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeToxicity RiskScalability
N-Acylhydrazone68–723 hoursHighModerate
Hydrazide Cyclization75–802 hoursLowHigh
Microwave-Assisted90–9220 minutesModerateHigh

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Oxadiazole oxides

    Reduction: Amine derivatives

    Substitution: Various substituted oxadiazole derivatives

Scientific Research Applications

Synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid

The synthesis of MPA typically involves the cyclization of hydrazones or hydrazides with carboxylic acids under acidic or basic conditions. Various methods have been employed, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound is characterized through techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Research indicates that MPA exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080). In vitro studies have shown that MPA induces apoptosis in these cells through mechanisms involving the activation of caspases and modulation of cell cycle progression .

Table 1: Anticancer Activity of MPA Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-725.0Apoptosis via caspase activation
A-54919.5G2/M phase arrest
HT-108019.6Activation of mitochondrial pathways

Antimicrobial Effects

MPA derivatives have also been explored for their antibacterial properties. Studies report that certain oxadiazole derivatives demonstrate potent activity against various bacterial strains, outperforming traditional antibiotics in some cases. This activity correlates with structural features such as electron-withdrawing groups that enhance interaction with bacterial targets .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between MPA and target proteins involved in cancer and bacterial proliferation. These studies suggest that MPA derivatives can effectively inhibit enzymes crucial for cell survival and proliferation, such as peptide deformylase in bacteria and various kinases in cancer cells .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of MPA derivatives based on their chemical structure. These models help identify key structural features that contribute to their efficacy as anticancer and antimicrobial agents .

Potential Therapeutic Uses

Given its promising biological activities, MPA is being investigated for potential therapeutic applications:

  • Anticancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, MPA could serve as a lead compound in the development of new anticancer drugs.
  • Antibacterial Agents : The antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies highlight the effectiveness of MPA derivatives:

  • A study demonstrated that a specific derivative of MPA showed marked growth inhibition in breast cancer cell lines with an IC50 value significantly lower than existing treatments .
  • Another investigation revealed that certain oxadiazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,4-oxadiazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid with key analogues:

Data Table: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 4-Methyl C₁₁H₁₀N₂O₃ 218.21 (calculated) Acetic acid Enhanced solubility via carboxylic acid; weak electron-donating methyl substituent
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-acetic Acid 4-Methoxy C₁₁H₁₀N₂O₄ 234.21 Methoxy, acetic acid Electron-donating methoxy group; increased polarity compared to methyl derivative
5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazole-2-acetohydrazide 3-Fluoro-4-methyl C₁₁H₁₁FN₄O₂ 250.23 Hydrazide, fluorine Electron-withdrawing fluorine; hydrazide enables Schiff base formation
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl C₁₂H₁₂N₂O₃S 264.30 Thioether, ester Sulfur atom increases lipophilicity; ester group allows hydrolysis to free acid
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Phenyl, methyl (oxazole) C₁₂H₁₁NO₃ 217.22 Oxazole, acetic acid Oxazole (vs. oxadiazole) has different electronic properties; lower aromatic stability

Key Observations

Electron-withdrawing groups (e.g., 3-fluoro in C₁₁H₁₁FN₄O₂) enhance electrophilicity, which may influence reactivity in coupling reactions or receptor binding . Methyl groups (as in the target compound) provide moderate hydrophobicity, balancing solubility and membrane permeability.

Functional Group Impact: Acetic acid confers acidity (pKa ~2.5–4.5), enabling salt formation for pharmaceutical formulations. Hydrazide (C₁₁H₁₁FN₄O₂) offers nucleophilic reactivity, useful in synthesizing hydrazone derivatives for drug discovery .

Heterocycle Variations: 1,3,4-Oxadiazole (target compound) exhibits stronger electron deficiency than 1,3-oxazole (C₁₂H₁₁NO₃), affecting charge transport in materials science applications .

Crystal Packing :

  • The oxadiazole core facilitates hydrogen bonding (e.g., N–H⋯N in amine derivatives), stabilizing crystal lattices. The acetic acid group may further enhance this via O–H⋯O interactions .

Research Findings

  • The acetic acid moiety may improve bioavailability compared to ester or hydrazide derivatives .
  • Material Science : Oxadiazoles with electron-withdrawing groups (e.g., fluorine) are explored as electron-transport layers in OLEDs due to their high electron affinity .

Contradictions and Gaps

  • Limited data on the target compound’s biological activity necessitates further studies.

Biological Activity

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing relevant research findings and case studies.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with specific substitutions on the oxadiazole ring can enhance anti-inflammatory activity. One study reported that compounds with a 4-chlorophenyl or 3,4-dimethoxyphenyl substitution exhibited improved anti-inflammatory properties compared to standard drugs like indomethacin .

Table 1: Anti-inflammatory Activity Comparison

CompoundActivity (%)Standard (Indomethacin)
This compoundTBD64.3% at 20 mg/kg
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole59.5%-
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxy phenyl)-1,3,4-oxadiazole61.9%-

2. Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole nucleus have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDE. coli
Nitrofurazone (Standard)12.5S. aureus
Compound with 4-chlorophenyl substitution25S. aureus

3. Anticancer Activity

Emerging evidence suggests that oxadiazole derivatives possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Studies have indicated that certain derivatives can block telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .

Case Studies

Several case studies highlight the biological efficacy of oxadiazole derivatives:

  • Dhumal et al. (2016) studied a series of oxadiazole compounds showing potent antitubercular activity against Mycobacterium bovis BCG. The most effective compounds were identified through molecular docking studies which revealed strong binding affinities to critical enzymes involved in mycolic acid biosynthesis .
  • Rahul et al. (2022) synthesized various oxadiazole derivatives and evaluated their biological activities across multiple assays including anti-inflammatory and antimicrobial tests. They found that specific substitutions greatly enhanced the biological efficacy of these compounds .

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